molecular formula C11H15NO2 B172491 3-Amino-4-tert-butylbenzoic acid CAS No. 196394-09-9

3-Amino-4-tert-butylbenzoic acid

Cat. No. B172491
CAS RN: 196394-09-9
M. Wt: 193.24 g/mol
InChI Key: QSLBIRSOUBACFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-tert-butylbenzoic acid is a chemical compound with the molecular formula C11H15NO2. It is not intended for human or veterinary use and is used for research purposes only. It is also known to be an endocrine-disrupting chemical (EDC) present in honey .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C11H15NO2 . The molecular weight of this compound is 193.248 g/mol .

Scientific Research Applications

ATBBA has a wide range of potential applications in scientific research. It is used in the synthesis of various organic compounds, such as 3-amino-4-tert-butylbenzamide and 3-amino-4-tert-butylbenzaldehyde, as well as in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. ATBBA is also used in the synthesis of dyes and pigments, and in the preparation of derivatives of natural products, such as terpenes and steroids.

Advantages and Limitations for Lab Experiments

The main advantage of using ATBBA in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, and its reactivity makes it suitable for a wide range of applications. However, it is important to note that the compound is highly toxic and should be handled with care. It should also be noted that ATBBA is not very soluble in water, so it may be necessary to use organic solvents for certain experiments.

Future Directions

There are a number of potential future directions for the use of ATBBA in scientific research. These include further studies into its biochemical and physiological effects, as well as its potential use in the synthesis of novel compounds. Other potential future directions include the use of ATBBA in the synthesis of drugs and other therapeutic agents, as well as its potential use in the development of new materials. Additionally, further research into the mechanism of action of ATBBA could lead to a better understanding of its potential applications.

Synthesis Methods

ATBBA can be synthesized in a three-step process. The first step involves the reaction of benzene with 4-tert-butylbenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces 4-tert-butylbenzoic acid, which is then reacted with ammonia in the presence of a catalyst, such as palladium chloride, to produce 3-amino-4-tert-butylbenzoic acid. Finally, the acid is treated with a base, such as sodium hydroxide, to produce the desired product, ATBBA.

properties

IUPAC Name

3-amino-4-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLBIRSOUBACFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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